molecular formula C6H6FNS B162622 2-Amino-4-fluorobenzenethiol CAS No. 131105-89-0

2-Amino-4-fluorobenzenethiol

Cat. No.: B162622
CAS No.: 131105-89-0
M. Wt: 143.18 g/mol
InChI Key: MAOTUJPKBAIACF-UHFFFAOYSA-N
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Description

“2-Amino-4-fluorobenzenethiol” is a chemical compound with the molecular formula C6H6FNS . It has a molecular weight of 143.18 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2), a fluorine atom (F), and a thiol group (SH) . The InChI string representation of the molecule is InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.18 g/mol, a computed XLogP3-AA value of 1.5, and a topological polar surface area of 27 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Properties

A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol and evaluated for their antimicrobial properties. These compounds showed promising results against a range of Gram-positive and Gram-negative bacterial strains and fungi species. Interestingly, the key intermediates, derived from 2-amino-5-fluorobenzenethiol, exhibited high antimicrobial activity, particularly against Gram-positive strains and fungi (Armenise et al., 2012).

Antitumor Properties

2-(4-aminophenyl)benzothiazoles, including derivatives of 2-amino-4-fluorobenzenethiol, have been identified as having potent and selective antitumor properties. These compounds undergo biotransformation by cytochrome P450 1A1 to generate active metabolites. To overcome the limitations posed by the molecule's lipophilicity, amino acid conjugation was utilized, resulting in water-soluble, chemically stable prodrugs. These prodrugs demonstrated the ability to revert to their parent amine form in vivo and showed promising results in inhibiting the growth of cancer cells, with manageable toxic side effects (Bradshaw et al., 2002).

Synthesis and Chemical Reactions

The reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation led to the synthesis of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products. This reaction is convenient and time-efficient (Tao Xiao-chun, 2008).

Solid Phase Synthesis

2-Aminobenzenethiol, which can be considered structurally similar to this compound, was used in solid phase synthesis processes. It was bound through its thiol function to various resins, acylated at the amino-function by aliphatic and aromatic acids, and then cleaved from the resin. The resulting 2-N-acyl-aminobenzenethiols were cyclised to form corresponding 2-substituted benzothiazoles. This synthesis method opens pathways for the development of novel compounds with potential applications in various fields (Mourtas et al., 2001).

Properties

IUPAC Name

2-amino-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOTUJPKBAIACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455300
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131105-89-0
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-fluoronitrobenzene (1.81 g, 10.31 mmol) dissolved in 30 mL of deionized water at room temperature was added sodium sulfide nonahydrate (9.90 g, 41.24 mmol) in a single portion. The resulting solution was heated to reflux and stirred under nitrogen for 32 hours. The resulting light yellow solution was then cooled to room temperature and was washed with 5×50 mL of ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate, filtered, and evaporated to yield a yellow oil. The crude material was purified by flash chromatography eluting with CH2Cl2:MeOH=10:1 to yield 0.36 g (25%) of the title compound. MS (m/z, ES+): 144.0 (M+1, 100%); IR (KBr): 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, 1124, 1044, 975, 840, 792 cm−1; 1H NMR (300 MHz, ppm, DMSO-d6) δ: 6.89 (dt, 1H), 6.50 (dd, 1H), 6.21 (dt, 1H), 5.80 (br s, 2H).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-methylbenzo[d]thiazole (1.2 g, 7.18 mmol) in ethylene glycol and NaOH (5N, 2 ml) was degassed under N2 for 10 min, then refluxed at 129° C. for 3 hours. The solution was cooled to 0° C. and then acidified to pH 3˜4 using c. HCl. The mixture was extracted with EtOAc (2×50 ml). The organic layer was washed with brine and dried with Na2SO4 and concentrated in vacuo. The crude residue (1.01 g, 98%) was used directly in the next step without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzenethiol
Reactant of Route 2
2-Amino-4-fluorobenzenethiol
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Reactant of Route 4
2-Amino-4-fluorobenzenethiol
Reactant of Route 5
2-Amino-4-fluorobenzenethiol
Reactant of Route 6
2-Amino-4-fluorobenzenethiol

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